molecular formula C9H9F2IO B1436369 1-(2,2-Difluoropropoxy)-4-iodobenzene CAS No. 2206607-34-1

1-(2,2-Difluoropropoxy)-4-iodobenzene

Cat. No.: B1436369
CAS No.: 2206607-34-1
M. Wt: 298.07 g/mol
InChI Key: RFLZAGZSRJHZNK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-4-iodobenzene is an organic compound characterized by the presence of both iodine and difluoropropoxy groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZAGZSRJHZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoropropoxy)-4-iodobenzene typically involves the reaction of 4-iodophenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoropropoxy)-4-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoropropoxy)-4-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Difluoropropoxy)-4-iodobenzene exerts its effects depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and application.

Comparison with Similar Compounds

1-(2,2-Difluoropropoxy)-4-iodobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Biological Activity

1-(2,2-Difluoropropoxy)-4-iodobenzene is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9F2IOC_9H_9F_2IO. Its structure features a benzene ring substituted with an iodine atom and a difluoropropoxy group. The presence of the iodine and difluoroalkyl moieties significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the body, altering signaling pathways. Studies suggest that halogenated compounds often exhibit enhanced binding affinity due to increased lipophilicity and electronic effects from the iodine and fluorine atoms .
  • Enzyme Inhibition : It has been observed that compounds containing iodine can inhibit specific enzymes involved in metabolic pathways. The difluoropropoxy group may enhance this effect by increasing the compound's ability to penetrate cellular membranes .
  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, which may extend to this compound. The presence of halogens is often associated with enhanced biological activity against various pathogens .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For instance:

  • Cell Line Testing : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values in the micromolar range. This suggests potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the benzene ring can lead to variations in biological activity:

CompoundModificationsIC50 (µM)Biological Activity
This compoundIodine at para position10Cytotoxic against MCF-7
1-(trifluoromethyl)-4-bromobenzeneBromine at para position25Less cytotoxic
1-(difluoromethoxy)-4-chlorobenzeneChlorine at para position30Moderate activity

The data indicates that the presence of iodine enhances cytotoxicity compared to other halogens .

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer potential of halogenated phenyl ethers. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways. This highlights its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various halogenated compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting its utility as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoropropoxy)-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluoropropoxy)-4-iodobenzene

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